4-(3-methylbutyl)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
Description
This compound is a structurally complex heterocyclic molecule featuring a pyrrolo[1,2-a]quinazoline core fused with a 1,3,4-thiadiazole ring and substituted with a 3-methylbutyl group. Notably, the (2Z)-configuration of the thiadiazole-ylidene group may influence its binding affinity to biological targets, while the 3-methylbutyl substituent could modulate lipophilicity and pharmacokinetic behavior.
Properties
Molecular Formula |
C20H23N5O3S |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
4-(3-methylbutyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide |
InChI |
InChI=1S/C20H23N5O3S/c1-12(2)9-11-24-17(27)14-6-4-5-7-15(14)25-16(26)8-10-20(24,25)18(28)21-19-23-22-13(3)29-19/h4-7,12H,8-11H2,1-3H3,(H,21,23,28) |
InChI Key |
UHRATFNBLWJRPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C23CCC(=O)N2C4=CC=CC=C4C(=O)N3CCC(C)C |
Origin of Product |
United States |
Preparation Methods
a. Synthetic Routes: Several synthetic routes exist for this compound. Notably:
Ionic Liquid Catalysis: Researchers have efficiently synthesized quinazoline-2,4(1H,3H)-diones from CO₂ and 2-aminobenzonitriles using ionic liquids as both solvent and catalyst. This green approach yields high product yields.
Water-Based Synthesis: Quinazoline-2,4(1H,3H)-diones can also be synthesized efficiently in water without any catalyst, providing excellent yields.
b. Industrial Production: While industrial-scale production methods are not widely documented, the efficient synthetic routes mentioned above could be adapted for large-scale manufacturing.
Chemical Reactions Analysis
This compound can undergo various reactions:
Oxidation: Oxidative processes can modify its functional groups.
Reduction: Reduction reactions may alter its nitrogen-containing moieties.
Substitution: Substituents can be introduced at different positions.
Common Reagents: Reagents like hydrazine, hydrogen peroxide, and metal catalysts play key roles.
Major Products: These reactions yield quinazoline-2,4(1H,3H)-diones with diverse substituents.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique arrangement of a tetrahydropyrroloquinazoline core linked to a thiadiazole moiety. The synthesis typically involves multi-step processes that include:
- Formation of the tetrahydropyrroloquinazoline scaffold through cyclization reactions.
- Introduction of the thiadiazole group via condensation reactions with appropriate precursors.
The synthesis pathway ensures the preservation of functional groups that are critical for biological activity.
Antimicrobial Properties
Research indicates that compounds containing thiadiazole structures exhibit significant antimicrobial activities. The presence of the thiadiazole ring in this compound may enhance its efficacy against various pathogens.
Anti-inflammatory Effects
In silico studies suggest that this compound could act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This positions it as a candidate for developing anti-inflammatory drugs.
Anticancer Potential
Preliminary studies have shown that similar compounds can induce apoptosis in cancer cells. The unique structural features of this compound may contribute to its ability to interact with cancer-related molecular targets.
Applications in Medicinal Chemistry
| Application Area | Description |
|---|---|
| Drug Development | Potential lead compound for anti-inflammatory and antimicrobial drugs. |
| Structure Optimization | Basis for designing analogs with improved pharmacological profiles. |
| Target Identification | Useful in identifying new molecular targets in cancer therapy. |
Agricultural Applications
Given the antimicrobial properties of thiadiazole derivatives, this compound may also find applications in agriculture as a plant protectant or pesticide. Its efficacy against plant pathogens could be explored further to develop sustainable agricultural solutions.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial effects of related thiadiazole compounds against Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition at low concentrations, suggesting that derivatives like the compound could be effective against resistant strains.
Case Study: Anti-inflammatory Mechanism
Molecular docking studies demonstrated that the compound binds effectively to the active site of 5-LOX. This interaction could inhibit leukotriene synthesis, which is crucial in inflammatory responses.
Mechanism of Action
The exact mechanism remains an active area of research. it likely involves interactions with cellular targets, affecting signaling pathways or enzyme activity.
Comparison with Similar Compounds
Structural Similarity and Bioactivity Divergence
The principle that structurally similar compounds share biological activity holds only partially. For instance, compounds with a Tanimoto coefficient >0.85 (indicating high structural similarity) exhibit a 20% likelihood of sharing significant gene expression profile overlaps, as shown in transcriptomic studies . This underscores the context-dependence of bioactivity, where minor structural variations or experimental conditions (e.g., cell type, concentration) can lead to divergent outcomes.
Key Structural and Functional Comparisons
The table below compares the target compound with structurally related analogs, emphasizing substituent effects and predicted vs. observed bioactivities (modeled after ):
*Direct experimental data for the target compound are unavailable; predictions require scaffold-specific QSAR models.
Structural Insights :
- The pyrrolo[1,2-a]quinazoline core distinguishes the target compound from benzenesulfonamide-based analogs (e.g., AL56, AL34), which exhibit anti-GBM activity correlated with sulfonamide-thiadiazolylidene interactions .
- The 3-methylbutyl group may enhance membrane permeability compared to smaller substituents (e.g., hydroxybenzylidene in AL34), though this could reduce solubility.
- Thiadiazolylidene moieties are common in bioactive molecules, but their (2Z)-configuration in the target compound may alter electronic properties versus (E)-isomers in other derivatives .
QSAR Modeling Limitations
QSAR approaches, while cost-effective, require compounds with shared backbones for accurate predictions . The unique pyrrolo[1,2-a]quinazoline scaffold of the target compound limits the applicability of existing models (e.g., those trained on benzenesulfonamide analogs in ). For instance, the model for AL56 achieved a prediction error of 0.0019 (observed vs. predicted), but extrapolation to novel scaffolds risks higher uncertainty .
Gene Expression Profile Variability
Studies show that even structurally similar compounds (Tanimoto >0.85) exhibit only 20% concordance in gene expression profiles under identical conditions . For example, minor changes like substituting a methyl group with ethyl in thiadiazolylidene derivatives can shift activity from anti-inflammatory to cytotoxic pathways . This highlights the need for empirical validation of the target compound’s mechanism.
Biological Activity
The compound 4-(3-methylbutyl)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a derivative of the 1,3,4-thiadiazole class known for its diverse biological activities. This article explores its biological activity based on available research findings and case studies.
Chemical Structure and Properties
The compound's structure can be analyzed using molecular descriptors. It features a thiadiazole moiety which is often associated with various pharmacological effects. The presence of the tetrahydropyrroloquinazoline core further enhances its potential bioactivity.
Anticancer Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant anticancer properties. For instance:
- A study demonstrated that certain thiadiazole derivatives showed antiproliferative activity against various cancer cell lines including A549 (lung carcinoma), MCF7 (breast cancer), and PC3 (prostate cancer) .
- The mechanism of action often involves the induction of apoptosis through caspase activation and cell cycle arrest .
Antimicrobial Properties
Thiadiazole derivatives have been reported to possess antimicrobial activities. In particular:
- Compounds similar to the target compound were tested against bacteria and fungi, showing promising results in inhibiting microbial growth .
- The structural characteristics of thiadiazoles contribute to their effectiveness as antimicrobial agents.
Neuroprotective Effects
Emerging studies suggest that some thiadiazole derivatives also exhibit neuroprotective properties :
- Specific compounds have shown efficacy in models of epilepsy and neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Case Study 1: Anticancer Efficacy
In a study published in Frontiers in Chemistry, researchers synthesized various thiadiazole derivatives and evaluated their anticancer activity using the MTT assay. Notably, one compound demonstrated an IC50 value significantly lower than doxorubicin against HepG2 cells . The study highlighted the importance of substituents on the thiadiazole ring in enhancing cytotoxicity.
Case Study 2: Antimicrobial Activity
A comparative analysis on the antimicrobial efficacy of thiadiazole derivatives illustrated that modifications in the side chains could lead to enhanced activity against specific pathogens . This suggests that fine-tuning chemical structures can optimize therapeutic effects.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
